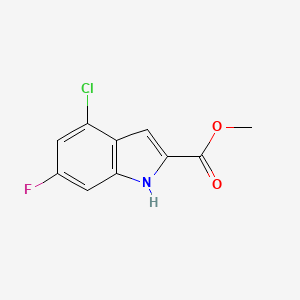

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

説明

特性

IUPAC Name |

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNZFVARLQIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Introduction & Structural Significance

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a key intermediate in pharmaceutical development. The strategic incorporation of halogens—specifically the C-4 chlorine and C-6 fluorine—modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. For synthetic chemists and drug development professionals, confirming the regiochemistry of these substitutions is paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this structural elucidation (1)[1].

Unlike simple aliphatic chains, the poly-substituted indole core presents a complex electronic environment where inductive (-I) and resonance (+R) effects compete, resulting in highly characteristic chemical shifts and spin-spin coupling networks.

Spin System Analysis and Mechanistic Insights

The presence of the ¹⁹F nucleus (Spin = 1/2, 100% natural abundance) at the C-6 position fundamentally alters the benzenoid proton signals. Because the gyromagnetic ratio of ¹⁹F is relatively close to that of ¹H, strong heteronuclear spin-spin coupling is introduced into the spectrum (2)[2]. The benzenoid protons (H-5 and H-7) form an AMX-type spin system with the fluorine atom, characterized by distinct first-order splitting patterns (3)[3].

-

The Benzenoid Protons (H-5 and H-7) : Unlike chlorine, whose quadrupolar nuclei (³⁵Cl, ³⁷Cl) undergo rapid relaxation and typically do not cause observable scalar coupling in ¹H NMR, the C-6 fluorine strictly dictates the multiplicity of the adjacent protons. Both H-5 and H-7 will present as doublets of doublets (dd) due to a large ortho heteronuclear coupling (³J_HF ≈ 9.5 Hz) and a smaller meta homonuclear coupling (⁴J_HH ≈ 2.2 Hz) between each other (4)[4]. H-5 is shifted further downfield than H-7 due to the strong inductive electron-withdrawing effect of the adjacent C-4 chlorine.

-

The Pyrrole Protons (H-1 and H-3) : H-3 is isolated on the pyrrole ring and does not experience significant scalar coupling from the benzenoid protons, appearing as a sharp singlet. It is heavily deshielded by the conjugated C-2 methyl ester. The N-H proton (H-1) appears as a broad singlet due to the quadrupolar moment of the ¹⁴N nucleus and intermediate chemical exchange rates.

Spin-spin coupling network for the H5-F6-H7 AMX system on the indole benzenoid ring.

Self-Validating Experimental Protocol

To guarantee reproducibility and spectral clarity, the NMR acquisition must follow a self-validating methodology. The protocol below ensures that fine meta-couplings are resolved and exchangeable protons are quantified.

Phase 1: Sample Preparation & Solvent Selection

-

Action : Dissolve 10–15 mg of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality : DMSO-d₆ is specifically selected over CDCl₃ because its strong hydrogen-bonding network significantly reduces the chemical exchange rate of the acidic pyrrole N-H proton. This ensures the N-H signal appears as a quantifiable broad singlet rather than exchanging with trace moisture and disappearing into the baseline.

-

Validation Check : Visually inspect the NMR tube. The solution must be completely clear; particulate matter will distort magnetic susceptibility and ruin the shimming profile.

Phase 2: Instrument Tuning & Shimming

-

Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K. Lock the magnetic field to the ²H resonance of DMSO-d₆, and execute gradient shimming (e.g., topshim on Bruker systems).

-

Causality : Locking compensates for superconducting magnet drift. Shimming corrects spatial inhomogeneities in the static magnetic field (B₀), which is absolutely critical for resolving the fine ⁴J_HH meta-couplings (~2.2 Hz) between H-5 and H-7.

-

Validation Check : Measure the Full-Width at Half-Maximum (FWHM) of the residual DMSO-d₆ pentet at 2.50 ppm. A FWHM of ≤ 1.0 Hz confirms optimal shimming.

Phase 3: Acquisition & Processing

-

Action : Execute a standard 1D ¹H pulse sequence (e.g., zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 1.5 seconds. Apply a 0.3 Hz exponential window function during the Fourier Transform (FT).

-

Causality : The 1.5s delay ensures that slower-relaxing nuclei (like the isolated H-3 proton) return to thermal equilibrium, allowing for accurate integration. The 0.3 Hz line broadening enhances the signal-to-noise ratio without obscuring the ³J_HF and ⁴J_HH splitting patterns.

-

Validation Check : Phase the spectrum so all peaks are purely absorptive. The integral of the ester methoxy singlet at ~3.88 ppm must be set exactly to 3.00, acting as the internal calibration for the remaining proton integrations. Set the TMS peak to exactly 0.00 ppm.

Standard operational workflow for high-resolution 1H NMR acquisition.

Tabulated ¹H NMR Data Profile

The following table summarizes the expected ¹H NMR quantitative data for methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate at 400 MHz in DMSO-d₆.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Mechanistic Assignment |

| N-H (1) | 12.25 – 12.45 | br s | 1H | - | Pyrrole amine. Broadened by ¹⁴N quadrupolar relaxation. |

| C-H (5) | 7.42 – 7.50 | dd | 1H | ³J_HF ≈ 9.8, ⁴J_HH ≈ 2.2 | Benzenoid proton. Deshielded by C-4 Cl (-I effect). |

| C-H (3) | 7.22 – 7.30 | s | 1H | - | Pyrrole proton. Deshielded by C-2 ester conjugation. |

| C-H (7) | 7.12 – 7.18 | dd | 1H | ³J_HF ≈ 9.5, ⁴J_HH ≈ 2.2 | Benzenoid proton. Shielded by C-6 F (+R effect) and N. |

| -OCH₃ | 3.85 – 3.92 | s | 3H | - | Methoxy protons of the C-2 methyl ester. |

References

-

Lighting up spin systems: enhancing characteristic 1H signal patterns of fluorinated molecules Source: RSC Publishing URL:[Link]

-

Complete 1H NMR assignment of 3-formylindole derivatives Source: Centro de Biotecnología Genómica del IPN / Wiley URL:[Link]

-

The aryl-proton region of B1: 25B-NBOMe displays the characteristic... Source: ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in contemporary drug discovery. The primary focus of this document is the elucidation of a robust and efficient synthesis strategy commencing from commercially available starting materials. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed, step-by-step experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance as a pharmacophore. The specific substitution pattern of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, with its halogenated benzene ring and an ester functionality at the 2-position, makes it a valuable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents. The strategic placement of the chloro and fluoro groups allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, while the methyl ester at C2 provides a handle for further chemical elaboration.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted indoles can be approached through various named reactions, including the Fischer, Bartoli, Madelung, and Nenitzescu syntheses.[2] For the target molecule, methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, a retrosynthetic analysis points towards the Fischer indole synthesis as the most direct and efficient route. This is due to the ready availability of the requisite precursors and the method's proven reliability for constructing 2-carboxyindole derivatives.

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[2][3]

Our proposed synthetic strategy is a two-step process commencing from the commercially available 2-chloro-4-fluoroaniline:

-

Synthesis of the Key Intermediate, (3-chloro-5-fluorophenyl)hydrazine: This will be achieved through a classical diazotization of 2-chloro-4-fluoroaniline, followed by a reduction of the resulting diazonium salt.

-

Fischer Indole Cyclization: The synthesized (3-chloro-5-fluorophenyl)hydrazine will be condensed with methyl pyruvate to form the corresponding hydrazone, which will then undergo an acid-catalyzed intramolecular cyclization to yield the final product, methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate.

This approach is advantageous as it utilizes readily accessible starting materials and well-established chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up.

Starting Materials

A successful synthesis relies on the quality and purity of the starting materials. The following table summarizes the key reagents required for the synthesis of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| 2-Chloro-4-fluoroaniline | 2106-02-7 | C₆H₅ClFN | 145.56 | Commercially available from multiple suppliers. |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Ensure it is dry and free-flowing. |

| Stannous Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.65 | A common and effective reducing agent for diazonium salts. |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Standard reagent grade. |

| Methyl Pyruvate | 600-22-6 | C₄H₆O₃ | 102.09 | Ensure it is fresh, as it can polymerize on storage. |

| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | Varies | An effective catalyst for the Fischer indole cyclization. |

Experimental Protocols

Step 1: Synthesis of (3-chloro-5-fluorophenyl)hydrazine

This procedure involves the diazotization of 2-chloro-4-fluoroaniline followed by the in-situ reduction of the diazonium salt to the corresponding hydrazine.

Workflow Diagram:

Caption: Synthesis of the key hydrazine intermediate.

Detailed Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4-fluoroaniline (1.0 eq.).

-

Add concentrated hydrochloric acid (3.0 eq.) and water, and cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq.) in water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[4]

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq.) in concentrated hydrochloric acid (4.0 eq.) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the hydrazine hydrochloride salt should form.

-

-

Work-up and Isolation:

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Suspend the crude hydrazine hydrochloride salt in water and basify to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Extract the free hydrazine base with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-chloro-5-fluorophenyl)hydrazine, which can be used in the next step without further purification.

-

Step 2: Fischer Indole Synthesis of Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

This step involves the condensation of the synthesized hydrazine with methyl pyruvate to form a hydrazone, followed by an acid-catalyzed cyclization.

Workflow Diagram:

Caption: Final assembly of the indole core.

Detailed Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-chloro-5-fluorophenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add methyl pyruvate (1.0 eq.) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

The hydrazone can be isolated by precipitation or used directly in the next step after removal of the solvent under reduced pressure.

-

-

Cyclization:

-

To the crude hydrazone, add polyphosphoric acid (PPA) (5-10 times the weight of the hydrazone).

-

Heat the mixture with stirring to 80-100 °C for 1-3 hours.[5] The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate out. Collect the crude product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate.

-

Mechanistic Insights: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: Mechanism of the Fischer indole synthesis.

-

Hydrazone-Ene-hydrazine Tautomerism: The initial hydrazone undergoes an acid-catalyzed tautomerization to form the more reactive ene-hydrazine intermediate.

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step where a new C-C bond is formed, leading to a di-imine intermediate.

-

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, and the newly formed amino group attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring.

-

Elimination of Ammonia: The resulting aminal intermediate eliminates a molecule of ammonia under acidic conditions to generate the stable, aromatic indole ring.

The choice of a strong acid catalyst, such as polyphosphoric acid, facilitates both the initial tautomerization and the final dehydration step.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate. By employing the Fischer indole synthesis, this valuable building block can be accessed in two main steps from the commercially available 2-chloro-4-fluoroaniline. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this and related indole derivatives, thereby facilitating the advancement of their research and development programs.

References

-

Murakami, Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.87 , 296-313 (2011). [Link]

-

Murakami, Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.87 , 296-313 (2011). [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia. Accessed March 14, 2026. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Taylor & Francis. Accessed March 14, 2026. [Link]

-

Pete, B., Szöllősy, Á. & Szokol, B. A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. J. Heterocycl. Chem.43 , 1331-1335 (2006). [Link]

Sources

The Privileged Scaffold: Potential Biological Activity and Therapeutic Applications of Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Executive Summary

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 900640-49-5) is a highly specialized, di-halogenated synthetic building block. While frequently utilized as a chemical intermediate in drug discovery, its unique structural topology represents a "privileged scaffold" in medicinal chemistry. The methyl ester moiety serves as a versatile, cell-permeable prodrug handle that can be hydrolyzed by intracellular esterases into the active carboxylic acid, or synthetically converted into bioactive carboxamides.

This technical guide explores the profound causality between the specific 4-chloro/6-fluoro substitution pattern and its potential biological activities, specifically focusing on its role as an antiviral Integrase Strand Transfer Inhibitor (INSTI) and a multi-targeted oncology pharmacophore.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of halogenated indole-2-carboxylates is not coincidental; it is strictly governed by the electronic and steric modifications imposed by the halogens on the indole core[1].

-

The C2-Carboxylate (Metal Chelation): The carboxylic acid derivative (post-ester hydrolysis) is an essential pharmacophore for coordinating with divalent metal cations. In viral enzymes, it acts as a bidentate chelator.

-

The C6-Fluoro Substituent (Electronic Modulation): Fluorine is highly electronegative. Positioning it at C6 withdraws electron density from the indole's π -system. Paradoxically, this electron deficiency strengthens π−π stacking interactions with electron-rich aromatic systems, such as the nucleobases of viral DNA. Furthermore, the C-F bond blocks cytochrome P450-mediated metabolic oxidation at this vulnerable position.

-

The C4-Chloro Substituent (Steric and Lipophilic Bulk): Chlorine provides significant steric bulk and increases the overall lipophilicity (LogP) of the molecule. This allows the scaffold to deeply anchor into hydrophobic pockets, such as the hinge regions of kinases.

Figure 1: Pharmacophore mapping of the di-halogenated indole-2-carboxylate scaffold.

Primary Biological Activity Domains

Domain A: Antiviral Activity (HIV-1 Integrase Inhibition)

Recent structural biology studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the exact binding mode of INSTIs[2].2[2]. The mechanism relies on the C2-carboxylate coordinating with two Mg2+ cofactors in the integrase active site. Crucially,3[3].

Domain B: Oncology (Multi-Targeted Kinase Inhibition)

Beyond virology, halogenated indole-2-carboxylates are easily converted into indole-2-carboxamides, which exhibit potent apoptotic and antiproliferative activities.4[4]. These compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The resulting cytotoxicity is driven by the intrinsic apoptosis pathway,4[4].

Quantitative Data Summary

The table below synthesizes the impact of the halogenation pattern on the biological efficacy of the indole-2-carboxylate/carboxamide scaffold.

| Compound Scaffold | Substitution Pattern | Target / Assay | Efficacy ( IC50 / GI50 ) | Mechanistic Note |

| Indole-2-carboxylic acid | Unsubstituted | HIV-1 Integrase | 32.37 µM | Weak baseline Mg2+ chelation |

| Indole-2-carboxylic acid | C6-Halogenated (F/Cl) | HIV-1 Integrase | 1.05 – 3.11 µM | Enhanced π−π stacking with vDNA |

| Indole-2-carboxamide | Monohalo (C5-Cl) | MCF-7 Proliferation | 1.70 µM | Moderate kinase hinge binding |

| Indole-2-carboxamide | Dihalo (C4-Cl, C6-F analog) | MCF-7 Proliferation | 0.95 – 1.10 µM | Superior hydrophobic pocket anchoring |

Experimental Workflows & Validation Protocols

To rigorously validate the biological activity of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (and its hydrolyzed/amidated derivatives), the following self-validating protocols must be employed.

Protocol 1: HIV-1 Integrase Strand Transfer Assay (In Vitro)

Objective: Quantify the inhibition of viral DNA integration. Causality & Design: The assay utilizes an oligonucleotide substrate mimicking the viral LTR end. CHAPS detergent is utilized to prevent compound aggregation, ensuring that observed inhibition is driven by true active-site binding rather than non-specific colloidal interference.

-

Preparation: Hydrolyze the methyl ester to the free carboxylic acid using LiOH in THF/Water, as the free acid is required for Mg2+ chelation.

-

Reaction Assembly: Combine 400 nM recombinant HIV-1 integrase with the compound (serial dilutions) in a buffer containing 25 mM MOPS (pH 7.2), 10 mM MgCl2 , and 5 mM DTT. Rationale: DTT maintains the integrase cysteine residues in a reduced, active state.

-

Incubation: Add the biotinylated donor DNA (mimicking viral DNA) and incubate for 30 minutes at 37°C to allow the integrase-DNA complex to form.

-

Strand Transfer: Introduce the FITC-labeled target DNA and incubate for an additional 60 minutes.

-

Termination: Quench the reaction with 25 mM EDTA. Rationale: EDTA tightly chelates the Mg2+ cofactors, instantly halting the enzymatic reaction to provide a precise kinetic snapshot.

-

Readout: Transfer to a streptavidin-coated microplate. Wash away unbound material and measure fluorescence (Ex 490 nm / Em 520 nm).

-

Self-Validation: Include Raltegravir as a positive control (expected IC50 < 10 nM) and a DMSO-only vehicle control to establish the 100% activity baseline.

Protocol 2: Cytochrome C Release Quantification Assay

Objective: Confirm intrinsic apoptosis induction via kinase inhibition. Causality & Design: To prove Cytochrome C release, the cytosol must be isolated without rupturing the mitochondria. Digitonin is used because it selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial outer membrane intact.

-

Cell Culture: Seed MCF-7 human breast cancer cells at 1×106 cells/well.

-

Treatment: Dose cells with the indole derivative (1.0 µM) for 24 hours.

-

Selective Lysis: Harvest cells and resuspend in permeabilization buffer containing 50 µg/mL digitonin, 250 mM sucrose, and protease inhibitors. Incubate on ice for 10 minutes.

-

Fractionation: Centrifuge at 10,000 × g for 5 minutes. The supernatant is the pure cytosolic fraction; the pellet contains intact mitochondria and nuclei.

-

Quantification: Analyze the cytosolic fraction using a Cytochrome C specific ELISA kit.

-

Self-Validation (Critical): Perform a Western blot on the cytosolic fraction probing for VDAC (Voltage-Dependent Anion Channel). Rationale: VDAC is strictly mitochondrial. If VDAC is detected in the cytosol, the mitochondria were artificially ruptured during lysis, and the Cytochrome C data must be discarded.

Figure 2: Experimental workflow for validating intrinsic apoptosis via Cytochrome C release.

Conclusion

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate is far more than a simple chemical building block. Its precise halogenation pattern provides the exact steric bulk and electronic modulation required to engage complex biological targets. Whether acting as a prodrug for HIV-1 integrase inhibition or serving as a precursor for multi-kinase oncology therapeutics, this compound exemplifies the power of rational, halogen-driven drug design.

References

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- Comparison of the biological activity of the main natural halogenated indole alkaloids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Fischer Indole Synthesis of Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Abstract: This document provides a comprehensive, field-proven experimental protocol for the synthesis of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via the classic Fischer indole reaction, a reliable and versatile method for constructing the indole nucleus.[1][2] This guide details the underlying reaction mechanism, provides a step-by-step one-pot procedure, and explains the rationale behind critical experimental choices to ensure reproducibility and high yield.

Introduction and Significance

Substituted indoles are a cornerstone of pharmaceutical chemistry, forming the core scaffold of numerous natural products and synthetic drugs.[3] Specifically, halogenated indole-2-carboxylates serve as critical intermediates for creating complex molecules with diverse biological activities, including antiviral agents. The target molecule, methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, incorporates both chloro and fluoro substituents, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for preparing indoles.[4][5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2][4] This protocol outlines a robust one-pot approach that is efficient and scalable for laboratory settings.

The Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds through a well-elucidated, multi-step mechanism under acidic conditions.[6][7] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.

-

Hydrazone Formation: The process begins with the acid-catalyzed condensation of the arylhydrazine—in this case, (4-chloro-6-fluorophenyl)hydrazine—with a carbonyl compound (methyl pyruvate) to form the corresponding arylhydrazone.[8][9]

-

Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical as it sets up the molecule for the key bond-forming event.[4][8]

-

[2][2]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible[2][2]-sigmatropic rearrangement, a type of electrocyclic reaction.[1][8] This is the rate-determining step where the crucial C-C bond is formed, breaking the weak N-N bond and establishing the basic indole framework.[5][10]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a cyclic aminal.[6][10]

-

Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4][8][10]

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol is designed as a one-pot reaction, where the intermediate hydrazone is generated in situ and immediately cyclized without isolation.[11] This approach improves efficiency and reduces handling losses.

Materials and Reagents

Proper reagent stoichiometry is critical for maximizing yield and minimizing side products. The arylhydrazine is the limiting reagent.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purpose |

| (4-chloro-6-fluorophenyl)hydrazine HCl | 197.03 | 5.00 g | 25.37 | 1.0 | Starting Material |

| Methyl Pyruvate | 102.09 | 2.85 g (2.46 mL) | 27.91 | 1.1 | Starting Material |

| Polyphosphoric Acid (PPA) | - | ~40 g | - | - | Catalyst & Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | ~400 mL | - | - | Extraction Solvent |

| Saturated NaHCO₃ (aq) | - | ~300 mL | - | - | Neutralization |

| Brine | - | ~100 mL | - | - | Aqueous Wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | ~10 g | - | - | Drying Agent |

Step-by-Step Methodology

Rationale for Catalyst Choice: Polyphosphoric acid (PPA) is an excellent choice for this synthesis as it serves as both the Brønsted acid catalyst and a non-volatile, high-boiling solvent, allowing the reaction to be driven to completion at elevated temperatures.[4][5]

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a thermometer, add (4-chloro-6-fluorophenyl)hydrazine hydrochloride (5.00 g, 25.37 mmol).

-

Add polyphosphoric acid (~40 g). Begin stirring the mixture to form a manageable slurry. Note: PPA is highly viscous; warming it slightly can aid in transfer.

-

-

Hydrazone Formation (in situ):

-

Slowly add methyl pyruvate (2.46 mL, 27.91 mmol) to the stirred slurry at room temperature. A slight exotherm may be observed.

-

Stir the mixture at room temperature for 30 minutes. During this time, the condensation reaction forms the phenylhydrazone intermediate.

-

-

Cyclization:

-

Heat the reaction mixture to 80-90°C using an oil bath. The viscosity of the PPA will decrease, and the mixture will become more homogenous.

-

Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the hydrazone spot and the appearance of a new, UV-active product spot indicates conversion.

-

-

Workup and Neutralization:

-

Allow the reaction mixture to cool to approximately 50-60°C.

-

Carefully and slowly pour the warm, viscous mixture into a beaker containing 500 mL of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic and should be performed in a fume hood with caution.

-

The resulting acidic slurry will contain the precipitated product. Slowly neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~7-8 (test with pH paper). Vigorous gas evolution (CO₂) will occur.

-

Stir the neutralized mixture for 30 minutes to ensure complete precipitation of the product.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers. Wash the combined organic phase with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot solvent, and allow it to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Experimental Workflow and Logic

The entire process is designed to proceed from readily available starting materials to a purified final product in a logical and efficient sequence.

Caption: High-level workflow for the synthesis of the target indole.

Safety and Handling

-

Hydrazine Derivatives: Arylhydrazines are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work exclusively in a certified chemical fume hood.

-

Polyphosphoric Acid (PPA): PPA is corrosive. The workup procedure involving quenching with water is highly exothermic and can cause splashing. Perform this step slowly and carefully.

-

Solvents: Ethyl acetate is flammable. Ensure no ignition sources are present during extraction and concentration steps.

References

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

-

Pourmousavi, S. A., & Roodsaz, M. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Retrieved from [Link]

-

Taber, D. F., & Straney, P. J. (2010). A three-component Fischer indole synthesis. Nature protocols, 5(6), 1027–1032. Retrieved from [Link]

-

Pourmousavi, S. A., & Roodsaz, M. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

IARSCT. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

ResearchGate. (2020). Fischer indole synthesis of phenylhydrazine hydrochloride salt and 1,3‐cyclohexanedione. Retrieved from [Link]

-

American Chemical Society. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

American Chemical Society. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters. Retrieved from [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

Sources

- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ijarsct.co.in [ijarsct.co.in]

Application Note: Scalable Synthesis of Methyl 4-Chloro-6-fluoro-1H-indole-2-carboxylate via the Hemetsberger-Knittel Protocol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 4,6-disubstituted indole-2-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to impart conformational rigidity and leverage halogen-directed binding in target active sites[1]. Synthesizing specific halogenated substitution patterns, however, presents a significant regiochemical challenge.

Traditional methods, such as the Fischer indole synthesis, are notoriously problematic when starting from meta-substituted anilines (e.g., 3-chloro-5-fluoroaniline), as they inevitably yield intractable mixtures of 4- and 6-substituted regioisomers. To bypass this limitation, this protocol employs the Hemetsberger-Knittel indole synthesis [2]. By utilizing 2-chloro-4-fluorobenzaldehyde as the starting material, the pre-existing carbon-chlorine bond physically blocks one of the ortho positions. This forces the subsequent nitrene insertion to occur exclusively at the unsubstituted C6 position, guaranteeing absolute regiocontrol and the precise formation of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate.

Reaction Mechanism & Pathway

The synthesis is a robust, two-stage process:

-

Knoevenagel Condensation: A base-catalyzed condensation between 2-chloro-4-fluorobenzaldehyde and methyl azidoacetate yields a vinyl azide intermediate[3].

-

Thermal Cyclization (Thermolysis): Heating the isolated vinyl azide in a high-boiling solvent (xylene) drives the extrusion of nitrogen gas ( N2 ). This generates a highly reactive singlet nitrene intermediate, which immediately undergoes an intramolecular C-H insertion into the adjacent aromatic ring to construct the pyrrole core[4].

Fig 1. Mechanistic pathway of the Hemetsberger-Knittel indole synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . The intermediate formation is confirmed by a distinct color change and precipitation, while the final cyclization provides a real-time kinetic endpoint via the cessation of gas evolution, eliminating the need for continuous chromatographic monitoring.

Reagents & Materials

-

Starting Material: 2-Chloro-4-fluorobenzaldehyde (1.0 equiv)

-

Reagent: Methyl azidoacetate (3.0 equiv)

-

Base: Sodium methoxide (NaOMe), 25 wt% in MeOH (3.0 equiv)

-

Solvents: Anhydrous Methanol (MeOH), Anhydrous Xylene

Step-by-Step Methodology

Step 1: Condensation to Methyl (Z)-2-azido-3-(2-chloro-4-fluorophenyl)acrylate

-

Preparation: Charge a flame-dried, round-bottom flask with 2-chloro-4-fluorobenzaldehyde (10.0 mmol) and methyl azidoacetate (30.0 mmol) in anhydrous MeOH (40 mL) under an argon atmosphere.

-

Temperature Control: Cool the reaction mixture to -10 °C using an ice-salt bath. Causality: Maintaining the temperature strictly below 0 °C during base addition is critical to prevent the premature thermal decomposition of the azide and to suppress competing aldol self-condensation side reactions[3].

-

Base Addition: Add the NaOMe solution (30.0 mmol) dropwise over 45 minutes. Maintain stirring at -10 °C to 0 °C for 4 hours.

-

Visual Checkpoint & Workup: Pour the heterogeneous mixture onto crushed ice (100 g). A bright yellow precipitate will immediately form. Filter the suspension, wash with ice-cold water, and dry under a vacuum. This yellow solid is the vinyl azide intermediate and can generally be used in the next step without further purification.

Step 2: Thermolysis to Target Indole

-

Setup: Dissolve the dried vinyl azide intermediate in anhydrous xylene (50 mL) in a flask equipped with a reflux condenser.

-

Thermal Activation: Heat the solution to a vigorous reflux (~140 °C). Causality: Xylene is specifically chosen because its boiling point provides the exact thermal activation energy required to cleanly extrude N2 and generate the singlet nitrene. Lower boiling solvents like toluene (~110 °C) often lead to stalled reactions and incomplete cyclization[4].

-

Kinetic Endpoint: Monitor the reaction visually. The decomposition of the azide releases N2 gas. Once the bubbling completely ceases (typically 2 to 3 hours), the reaction has reached its kinetic endpoint.

-

Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes) to afford the target compound as an off-white solid.

Fig 2. Step-by-step experimental workflow and validation checkpoints.

Analytical Data & Validation

To ensure rigorous scientific integrity, validate the synthesized methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate against the following expected analytical parameters.

Table 1: Expected Reaction Metrics

| Parameter | Expected Value | Analytical Technique |

| Yield (Step 1) | 75% - 85% | Gravimetric |

| Yield (Step 2) | 70% - 80% | Gravimetric |

| Purity | > 98% | HPLC (UV 254 nm) |

| Molecular Weight | 227.62 g/mol | LC-MS (ESI+) |

| Target m/z [M+H]⁺ | 228.0 | LC-MS (ESI+) |

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 9.05 | br s | 1H | Indole N-H (Exchangeable) |

| 7.21 | s | 1H | Indole C3-H |

| 7.15 | dd (J = 8.8, 2.4 Hz) | 1H | Aromatic C5-H |

| 7.02 | dd (J = 9.2, 2.0 Hz) | 1H | Aromatic C7-H |

| 3.96 | s | 3H | Ester -OCH₃ |

References

-

Hemetsberger, H.; Knittel, D. "Synthese und Thermolyse von α-Azido-acrylestern". Monatshefte für Chemie, 1972, 103, 194-204.[2] URL:[Link]

-

Gribble, G. W. "Recent developments in indole ring synthesis-methodology and applications". J. Chem. Soc., Perkin Trans. 1, 2000, 1045-1075.[2] URL:[Link]

-

Bingul, M. et al. "Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells". Molecules, 2021, 26(18), 5682.[4] URL:[Link]

-

Bingul, M. et al. "Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors". Molecules, 2020, 25(6), 1386.[3] URL:[Link]

-

F. Hoffmann-La Roche AG. "Novel indole-2-carboxamides active against the hepatitis B virus (HBV)". World Intellectual Property Organization, WO2019086142A1, 2019.[1] URL:

Sources

Application Notes and Protocols for the N1-Position Derivatization of Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the indole ring system is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. Among the various positions on the indole ring, the N1-position offers a versatile handle for introducing a wide array of substituents, profoundly influencing the molecule's steric and electronic characteristics.

This technical guide provides a comprehensive overview of established and effective methodologies for the derivatization of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate at the N1 position. This particular indole derivative is of significant interest in drug discovery due to the presence of electron-withdrawing halogen substituents and a carboxylate group, which modulate the reactivity of the indole core and provide additional points for molecular recognition. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important scaffold. We will delve into the mechanistic underpinnings of each transformation, offering detailed, step-by-step protocols and troubleshooting guidance to ensure successful and reproducible outcomes.

Reactivity of the Indole N-H in Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

The presence of two halogen atoms (chloro and fluoro) and a methyl carboxylate group significantly influences the reactivity of the N-H bond in the target indole. These electron-withdrawing groups decrease the electron density of the indole ring system, leading to an increase in the acidity of the N-H proton compared to unsubstituted indole. This enhanced acidity facilitates deprotonation, making the indole nitrogen a more potent nucleophile for subsequent derivatization reactions. However, the overall electron-deficient nature of the ring can also impact the kinetics of certain reactions, necessitating careful optimization of reaction conditions.

Derivatization Methodologies and Protocols

This section outlines three robust and widely applicable methods for the N1-derivatization of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate:

-

Direct N-Alkylation with Alkyl Halides

-

Mitsunobu Reaction for N-Alkylation with Alcohols

-

Buchwald-Hartwig N-Arylation

For each methodology, a detailed protocol is provided, accompanied by a discussion of the underlying mechanism and key experimental considerations.

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation using a base and an alkyl halide is the most straightforward and commonly employed method for introducing alkyl substituents at the N1 position of indoles. The increased acidity of the N-H proton in methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate makes this transformation particularly efficient.

Causality of Experimental Choices

The choice of base and solvent is critical for the success of this reaction. A strong base is required to effectively deprotonate the indole nitrogen, generating the corresponding indolate anion. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the indole, driving the reaction to completion. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting indolate anion and the cationic counter-ion, enhancing the nucleophilicity of the indole nitrogen. The reaction temperature can be adjusted to control the reaction rate, with gentle heating often employed for less reactive alkyl halides.

Experimental Protocol: N1-Benzylation

Materials:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq).

-

Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M) and stir until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, evidenced by the cessation of gas evolution.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-benzylated product.

Data Presentation: Typical Reaction Conditions for N-Alkylation

| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | DMF | RT | 6 | >90 |

| 2 | Methyl iodide | K₂CO₃ | Acetone | Reflux | 8 | 85-95 |

| 3 | Ethyl bromoacetate | Cs₂CO₃ | CH₃CN | 60 | 12 | 80-90 |

Note: Yields are estimates based on similar transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow Diagram

Caption: Workflow for Direct N-Alkylation.

Methodology 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction offers a powerful and versatile alternative for N-alkylation, particularly when using alcohols as the alkylating agents.[1][2][3][4] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity, resulting in the inversion of configuration at the alcohol's stereocenter.

Causality of Experimental Choices

The Mitsunobu reaction relies on the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The indole nitrogen then acts as a nucleophile, displacing the activated hydroxyl group. The choice of azodicarboxylate can influence the ease of purification, with DIAD sometimes being preferred over DEAD due to the easier removal of its hydrazine byproduct. Anhydrous THF is a common solvent for this reaction.

Experimental Protocol: N1-Alkylation with Isopropanol

Materials:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

-

Isopropanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Add anhydrous THF (to achieve a concentration of 0.1-0.2 M) and stir until all solids are dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Data Presentation: Typical Reagents for Mitsunobu Reaction

| Entry | Alcohol | Phosphine | Azodicarboxylate | Solvent | Temp (°C) | Yield (%) |

| 1 | Ethanol | PPh₃ | DEAD | THF | 0 to RT | 70-85 |

| 2 | Isopropanol | PPh₃ | DIAD | THF | 0 to RT | 65-80 |

| 3 | (R)-2-Butanol | PPh₃ | DIAD | THF | 0 to RT | 60-75* |

*Note: The reaction with chiral alcohols proceeds with inversion of configuration. Yields are estimates based on similar transformations.

Reaction Mechanism Diagram

Caption: Simplified Mitsunobu Reaction Mechanism.

Methodology 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylindoles.[5][6][7][8][9] This methodology is particularly valuable for accessing derivatives with diverse electronic and steric properties on the N1-substituent.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, and base. A palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos often providing excellent results. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the indole and facilitate the transmetalation step. Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Experimental Protocol: N1-Phenylation

Materials:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add sodium tert-butoxide (1.5 eq) and bromobenzene (1.2 eq).

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-phenylated product.

Data Presentation: Common Catalytic Systems for Buchwald-Hartwig N-Arylation

| Entry | Aryl Halide | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Bromobenzene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 |

Note: Reaction conditions and yields are illustrative and require optimization for the specific substrate.

Catalytic Cycle Diagram

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

The derivatization of the N1 position of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate provides a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery and materials science. The methodologies outlined in this guide—direct N-alkylation, the Mitsunobu reaction, and Buchwald-Hartwig N-arylation—offer a versatile toolkit for accessing a wide range of N1-substituted analogs. The choice of method will depend on the desired substituent and the overall synthetic strategy. By understanding the underlying chemical principles and carefully controlling the reaction parameters as detailed in the provided protocols, researchers can confidently and efficiently explore the chemical space around this valuable indole scaffold.

References

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Li, Z., Yang, A., Ma, X., & Liu, Z. (2019). Chemoselective aza-Michael addition of indoles to 2-aroyl-1,3-diarylenones. Journal of Chemical Research, 44(1-2), 97-101.

- Poulsen, T. B., et al. (2015). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews, 44(23), 8464-8477.

- McNally, A., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 143(30), 11624-11634.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Liu, X.-L., et al. (2011). An efficient and clean Michael addition of indoles to electron-deficient olefins under solvent- and catalyst-free condition. Journal of Heterocyclic Chemistry, 48(2), 489-494.

- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4975.

- Nolan, S. P., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 9(5), 723-726.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Beier, P., et al. (2025).

- Carrow, B. P., & Hartwig, J. F. (2010). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 132(2), 79-81.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of the Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate Core

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] The strategic derivatization of this core allows for the fine-tuning of biological activity and pharmacokinetic properties. This guide provides a comprehensive technical overview and detailed protocols for the selective functionalization of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate , a highly versatile and synthetically attractive building block. We will explore methodologies targeting three primary reactive zones: the indole nitrogen (N1), the C4-chloro position via cross-coupling, and the potential for C-H activation at other sites. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern reaction outcomes, selectivity, and efficiency.

Introduction: The Strategic Value of a Dihalogenated Indole Ester

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate presents multiple, orthogonally reactive sites, making it an ideal starting material for the rapid construction of diverse chemical libraries.

-

N1-Position : The acidic N-H proton allows for straightforward deprotonation and subsequent functionalization via alkylation or arylation.

-

C2-Ester : The methyl ester at the C2 position serves as a handle for further modification (e.g., hydrolysis and amide coupling) and influences the electronic properties of the indole ring.

-

C4-Chloro Group : The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. Its reactivity is lower than that of bromine or iodine, which allows for selective coupling and often requires modern, highly active catalyst systems.[2]

-

C6-Fluoro Group : The fluorine atom is generally inert to the cross-coupling conditions used for the C-Cl bond, providing a stable substituent that can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions.

-

C-H Bonds (C3, C5, C7) : These positions offer avenues for advanced functionalization through C-H activation or directed metalation strategies, though they are more challenging to address selectively.[3][4]

This guide will focus on practical, high-yield transformations at the N1 and C4 positions, which represent the most direct paths to novel derivatives.

Diagram 1: Key Functionalization Sites

Caption: Overview of reactive sites on the indole core.

N1-Position Functionalization: Alkylation & Arylation

The indole nitrogen is readily deprotonated to form a nucleophilic indolate anion, which can then react with various electrophiles. Controlling the reaction conditions is critical to favor N-alkylation over the competing C3-alkylation.[5]

N-Alkylation via SN2 Reaction

The use of a strong base in a polar aprotic solvent is the classical and most effective method for achieving high selectivity for N-alkylation. Sodium hydride (NaH) fully deprotonates the indole, and a solvent like N,N-dimethylformamide (DMF) solvates the resulting sodium cation, leaving a highly nucleophilic nitrogen anion.[5][6]

Protocol 2.1.1: General N-Alkylation

Materials & Reagents:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Two-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

Procedure:

-

Preparation: To the flame-dried flask under an inert atmosphere, add the indole substrate (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of ~0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The solution may become clearer as the indolate salt forms.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

N-Arylation via Buchwald-Hartwig Amination

While classical Ullmann conditions (copper catalyst, high temperatures) can be used, the palladium-catalyzed Buchwald-Hartwig amination offers a milder and more general route to N-aryl indoles.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, especially with less reactive aryl chlorides or bromides.[7]

Protocol 2.2.1: General N-Arylation

Materials & Reagents:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq)

-

Aryl Halide (Iodide or Bromide preferred) (1.2 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

Setup: To a dry Schlenk tube or reaction vial, add the indole (1.0 eq), aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (10 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

C4-Position Functionalization: Palladium-Catalyzed Cross-Coupling

The C4-chloro group is the primary handle for introducing complexity through C-C and C-N bond formation. Success with this relatively unreactive C-Cl bond hinges on using modern palladium catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][9][10]

Diagram 2: General Cross-Coupling Workflow

Caption: Standard workflow for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for forming biaryl or vinyl-indole structures.[2] For aryl chlorides, a strong base and a highly active catalyst system are required.

Protocol 3.1.1: Suzuki Coupling with an Arylboronic Acid

Materials & Reagents:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq)

-

Arylboronic Acid (1.5 eq)

-

[Pd(IPr)(cinnamyl)Cl] (a Pd-NHC precatalyst) (2 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Degassed solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

-

Setup: In a reaction vessel, combine the indole (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and the palladium precatalyst/catalyst system.

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the general workflow.

-

Solvent & Reaction: Add the degassed dioxane/water mixture and heat to 80-100 °C for 4-12 hours.

-

Workup & Purification: Follow the general workup and purification steps. After dilution with EtOAc, wash with water to remove inorganic salts before drying and concentrating.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows for the synthesis of 4-aminoindole derivatives. The catalyst system is again crucial for achieving good yields with the chloro-indole substrate.[11][12]

Protocol 3.2.1: Buchwald-Hartwig Coupling with a Primary or Secondary Amine

Materials & Reagents:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq)

-

Amine (Primary or Secondary) (1.2 eq)

-

Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu to a dry reaction vessel. Add the Pd₂(dba)₃ and BrettPhos, followed by the indole and toluene. Stir for 10 minutes.

-

Reactant Addition: Add the amine (1.2 eq).

-

Reaction: Seal the vessel and heat to 100 °C until the starting material is consumed.

-

Workup & Purification: Follow the general workup and purification procedure.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further transformations like click chemistry or cyclizations.[13] This reaction typically uses a dual-catalyst system.[14][15]

Protocol 3.3.1: Sonogashira Coupling with a Terminal Alkyne

Materials & Reagents:

-

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq)

-

Terminal Alkyne (1.5 eq)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a dry, inerted flask, add the indole (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

-

Solvent & Reagents: Add anhydrous THF and degassed Et₃N. Add the terminal alkyne (1.5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Workup & Purification: Follow the general workup procedure. The triethylammonium salts can be removed by washing the organic extract with water.

Data Summary & Reaction Conditions

The following table summarizes typical conditions for the functionalization of the chloro-indole core. Note that yields are substrate-dependent and optimization may be required.

| Reaction Type | Position | Coupling Partner | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) |

| N-Alkylation | N1 | Alkyl Halide | - | NaH (1.2) | DMF | 0 to RT |

| N-Arylation | N1 | Aryl Bromide | Pd₂(dba)₃ (2.5) / Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 110 |

| Suzuki Coupling | C4 | Boronic Acid | Pd(IPr)(cin)Cl (2) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 |

| Buchwald-Hartwig | C4 | Amine | Pd₂(dba)₃ (2) / BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 |

| Sonogashira | C4 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N (excess) | THF/Et₃N | RT-50 |

Advanced Strategies: C-H Functionalization

While beyond the scope of these standard protocols, it is important for the advanced researcher to consider C-H functionalization. Directing-group strategies are often required to override the intrinsic reactivity of the indole core.[4][16]

-

Directed ortho-Metalation (DoM): By installing a directing metalation group (DMG) on the N1 position (e.g., pivaloyl, carbamoyl), one can direct a strong base (like s-BuLi or LDA) to deprotonate the C7 position, which is ortho to the nitrogen.[17][18] Quenching this lithiated intermediate with an electrophile installs a new substituent at C7.

-

Transition Metal-Catalyzed C-H Activation: Catalysts based on Palladium, Rhodium, or Iridium can coordinate to a directing group on the indole nitrogen and selectively activate adjacent C-H bonds (typically C2 or C7) for functionalization, avoiding the need for stoichiometric organometallic intermediates.[3]

Diagram 3: Conceptual DoM for C7-Functionalization

Caption: Directed ortho-Metalation (DoM) workflow.

References

-

Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry. [Link]

-

American Chemical Society. Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. [Link]

-

ACS Publications. Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids | Organic Letters. [Link]

-

ACS Publications. Efficient Palladium-Catalyzed N-Arylation of Indoles | Organic Letters. [Link]

-

ResearchGate. Metalation of Indole. [Link]

-

RSC Publishing. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. [Link]

-

ACS Publications. Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence | Organic Letters. [Link]

-

National Center for Biotechnology Information. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. [Link]

-

ResearchGate. C H Activation of Indoles | Request PDF. [Link]

-

ChemRxiv. C-H activation of indole-derivatives catalysed by Pd-nanobiohybrids under mild conditions. [Link]

-

National Center for Biotechnology Information. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]

-

National Center for Biotechnology Information. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

-

RSIS International. A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]

-

ACS Publications. The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. [Link]

-

PubMed. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. [Link]

-

Semantic Scholar. One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. [Link]

-

ACS Publications. Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation | Organic Letters. [Link]

-

National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. [Link]

-

MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

-

Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

-

SCIRP. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

-

Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-